4-Iodo-7-hydroxyquinoline is a derivative of quinoline, characterized by the presence of an iodine atom at the fourth position and a hydroxyl group at the seventh position of the quinoline ring system. This compound features a molecular formula of C_9H_7I_NO, and its structure contributes to its unique chemical properties and biological activities. Quinoline derivatives, including 4-Iodo-7-hydroxyquinoline, are known for their diverse applications in medicinal chemistry and materials science.
Research indicates that 4-Iodo-7-hydroxyquinoline exhibits significant biological activity, particularly in antimicrobial and anticancer properties. Compounds with similar structures have been shown to inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that derivatives of hydroxyquinoline can selectively target resistant cancer cells, suggesting potential therapeutic applications in oncology . The presence of the iodine atom may enhance its bioactivity by improving lipophilicity and cellular uptake.
The synthesis of 4-Iodo-7-hydroxyquinoline can be achieved through several methods:
4-Iodo-7-hydroxyquinoline finds applications in several fields:
Studies have focused on the interactions of 4-Iodo-7-hydroxyquinoline with biological macromolecules such as proteins and nucleic acids. For example, it has been shown to inhibit RNA synthesis in certain cell lines, indicating its potential as a transcription inhibitor . The compound's ability to interact with nerve growth factor pathways suggests further implications for neuropharmacology .
Several compounds share structural similarities with 4-Iodo-7-hydroxyquinoline, including:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 4-Iodo-7-hydroxyquinoline | Iodine at position 4 | Antimicrobial, anticancer |
| 7-Hydroxyquinoline | No halogen substituent | Chelating agent |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Metal ion detection |
| Clioquinol | Chlorine substituent at position 5 | Antimicrobial |
The uniqueness of 4-Iodo-7-hydroxyquinoline lies in its specific halogenation pattern and resultant biological activities, which may offer novel therapeutic avenues compared to its analogs.
The synthesis of 4-iodo-7-hydroxyquinoline primarily involves halogenation of quinoline precursors or functional group interconversion. A common approach is direct electrophilic iodination, where iodine is introduced into the quinoline ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids such as boron trifluoride etherate. The hydroxyl group at the seventh position acts as an electron-donating group, directing iodination to the para position (C-4) via resonance stabilization of the intermediate sigma complex.
Alternative routes include halogen exchange reactions, where bromine or chlorine substituents at C-4 are replaced by iodine using sodium iodide in polar aprotic solvents like acetonitrile. For example, 6-bromo-4-chloroquinoline can undergo nucleophilic substitution with NaI at elevated temperatures (100°C) to yield 6-bromo-4-iodoquinoline, a structural analog. This method avoids harsh electrophilic conditions but requires pre-halogenated substrates.
Recent advancements employ hypervalent iodine(III) reagents for decarboxylative iodination. For instance, 2-vinyl-phenyl oxamic acids undergo intramolecular cyclization mediated by iodobenzene diacetate (PIDA), forming 2-quinolinones that can be further functionalized. While not directly applied to 4-iodo-7-hydroxyquinoline, this strategy highlights the potential for metal-free, room-temperature iodination in similar systems.
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Direct Electrophilic | ICl, BF₃·Et₂O, CH₂Cl₂, 0°C | 65–75 | Single-step, high regioselectivity |
| Halogen Exchange | NaI, CH₃CN, 100°C, 32 h | 35–40 | Avoids strong acids |
| Hypervalent Iodine(III) | PIDA, CH₂Cl₂, rt, 12 h | 50–60 | Mild conditions, no metal catalysts |
The physicochemical properties of 4-Iodo-7-hydroxyquinoline are fundamentally influenced by the presence of both iodine substitution at the 4-position and hydroxyl functionality at the 7-position of the quinoline ring system [1]. The molecular formula C₉H₆INO corresponds to a molecular weight of 271.05 g/mol, which significantly impacts its physical characteristics [9].
Table 1: Physical Properties of 4-Iodo-7-hydroxyquinoline and Related Compounds
| Property | 4-Iodo-7-hydroxyquinoline | 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | 5,7-Diiodo-8-quinolinol |
|---|---|---|---|
| Molecular Weight (g/mol) | 271.05 | 351.12 | 396.95 |
| Melting Point (°C) | Not determined | 269-270 | >200 (dec.) |
| Density (g/cm³) | Not determined | 2.193 | 2.3013 (estimate) |
| Water Solubility | Limited data | log₁₀ws = -2.20 | 1g/L at 26°C |
The melting point characteristics of iodinated hydroxyquinoline derivatives demonstrate considerable variation based on substitution patterns [10]. The 8-hydroxy-7-iodoquinoline-5-sulfonic acid exhibits a melting point of 269-270°C, indicating substantial thermal stability . The 5,7-diiodo-8-quinolinol shows decomposition above 200°C, suggesting that multiple iodine substitutions may decrease thermal stability [10].
Solubility profiles of quinoline derivatives are strongly influenced by both the hydroxyl group and halogen substitution [34] [35]. Parent quinoline demonstrates limited water solubility (0.61 g/100 mL at 20°C) but exhibits good miscibility with organic solvents including acetone, benzene, carbon disulfide, diethyl ether, and ethanol [35]. The hydroxyl substitution typically enhances water solubility compared to the parent quinoline structure [23]. However, the presence of iodine substitution generally reduces water solubility due to increased hydrophobic character .
The boiling point of quinoline derivatives varies significantly with substitution patterns [23]. Parent quinoline exhibits a boiling point of 237.7°C, while substituted derivatives may show substantial deviations [35]. The 7-chloro-5-iodo-8-hydroxyquinoline demonstrates a calculated boiling point of 394°C at 760 mmHg, indicating that halogen substitutions can substantially elevate boiling points [4].
The acid-base behavior of 4-Iodo-7-hydroxyquinoline is characterized by the presence of both a quinoline nitrogen atom capable of protonation and a phenolic hydroxyl group capable of deprotonation [29] [30]. The quinoline nitrogen typically exhibits basic character with pKₐ values in the range of 4-5 for the conjugate acid, while the hydroxyl group demonstrates acidic behavior with pKₐ values typically ranging from 7-10 [29].
Table 2: pKₐ Values of Related Quinoline Derivatives
| Compound | pKₐ (Quinoline N-H⁺) | pKₐ (OH) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | 5.0 | 9.9 | [29] |
| 5,7-Diiodo-8-quinolinol | Not determined | 8.0 (uncertain) | [10] |
| Isoquinoline | 5.4 | - | [30] |
| Acridine | 5.6 | - | [30] |
The electronic effects of iodine substitution significantly influence the acid-base properties of the quinoline system [31] [32]. Iodine, being an electron-withdrawing group through inductive effects while simultaneously being electron-donating through resonance, creates complex electronic perturbations that affect both the basicity of the quinoline nitrogen and the acidity of the hydroxyl group [32].
Spectrophotometric methods have proven effective for pKₐ determination in quinoline derivatives [28]. The protonation of quinoline nitrogen results in characteristic spectral shifts, with fluorescence enhancement being particularly notable upon protonation [30]. Trifluoroacetic acid and benzenesulfonic acid have demonstrated effectiveness in protonating quinoline derivatives, with over 50-fold fluorescence enhancement observed for isoquinoline [30].
The Henderson-Hasselbalch equation applies to quinoline systems, where the ratio of protonated to deprotonated forms depends on solution pH [33]. Nuclear magnetic resonance spectroscopy provides valuable data for pKₐ determination, as chemical shifts of ring protons are sensitive to the protonation state of the nitrogen atom [33].
The thermal stability of 4-Iodo-7-hydroxyquinoline is influenced by the inherent stability of the quinoline ring system and the specific effects of iodine and hydroxyl substitutions [19] [20]. Quinoline derivatives generally exhibit high thermal stability, with decomposition typically occurring at temperatures exceeding 300°C [19].
Table 3: Thermal Decomposition Parameters for Quinoline Derivatives
| Parameter | Quinoline | Isoquinoline | Halogenated Quinolines |
|---|---|---|---|
| Decomposition Temperature (°C) | >300 | >300 | Variable (250-400) |
| Activation Energy (kJ/mol) | 75.5 | 75.5 | 50-120 |
| Primary Products | C₂H₂, C₆H₅CN, HCN | C₂H₂, C₆H₅CN, HCN | Variable |
The thermal decomposition of quinoline and isoquinoline follows first-order kinetics with identical rate constants, expressed as k_total = 10^13.0 exp(-75.5 × 10³/RT) s⁻¹ [20]. The decomposition products include acetylene (C₂H₂), benzonitrile (C₆H₅CN), cyanoacetylene (HC≡CCN), benzene (C₆H₆), hydrogen cyanide (HCN), phenylacetylene (C₆H₅-C≡CH), and diacetylene (C₄H₂) [20].
The presence of iodine substitution may alter decomposition pathways due to the potential for carbon-iodine bond cleavage at elevated temperatures [9]. The safety data sheet for 4-hydroxy-7-iodoquinoline indicates that thermal decomposition produces carbon oxides, hydrogen iodide, and nitrogen oxides as hazardous decomposition products [9].
Thermodynamic analysis of quinoline thermal degradation reveals that the process is kinetically unfavorable in terms of both enthalpy and entropy [19]. The enthalpy of activation ranges from 50.1 to 117.8 kJ/mol, while entropy of activation values range from -7.0 to -200.4 J/(mol·K) [19]. Enthalpy-entropy compensation is observed, resulting in relatively constant free energy of activation values despite wide variations in individual thermodynamic parameters [19].
The photochemical reactivity of 4-Iodo-7-hydroxyquinoline is significantly influenced by the electronic properties of both the quinoline chromophore and the iodine substituent [11] [12]. Quinoline derivatives demonstrate notable photochemical activity under ultraviolet irradiation, with degradation pathways dependent on solution conditions and the presence of oxidizing agents [21].
Table 4: Photochemical Properties of Quinoline Derivatives
| Compound | Quantum Efficiency | Two-Photon Cross Section (GM) | Wavelength Range (nm) |
|---|---|---|---|
| 8-Bromo-7-hydroxyquinoline | Moderate | ~1 | 365-740 |
| 8-Chloro-7-hydroxyquinoline | Lower than BHQ | <1 | 365-700 |
| Hydroxyquinolines (general) | Variable | 0.1-2 | 300-800 |
Photochemical degradation of quinoline in aqueous solution follows pseudo-first-order kinetics when hydrogen peroxide is present as an oxidizing agent [21]. The degradation rate increases significantly with increasing hydrogen peroxide concentration while decreasing with higher initial quinoline concentrations [21]. Alkaline conditions favor photodegradation compared to acidic conditions [21].
The photochemical mechanism of hydroxyquinoline derivatives involves electronic transitions between ground and excited states [11] [12]. Evidence suggests that productive photochemistry proceeds through both singlet and triplet excited states, with the specific pathway depending on the nature of substituents [11]. The heavy atom effect of iodine may promote intersystem crossing to triplet states, potentially affecting photochemical efficiency [11].
Brominated 7-hydroxycoumarin derivatives, which share structural similarities with iodinated hydroxyquinolines, demonstrate efficient photolysis with quantum efficiencies substantially higher than previously available photolabile protecting groups [12]. Two-photon excitation cross sections of approximately 1 Göppert-Mayer unit have been reported for related brominated compounds [12].
The photodegradation products of quinoline derivatives include various aromatic and aliphatic fragments resulting from ring cleavage and side-chain oxidation [21]. The specific degradation pathway depends on irradiation conditions, solution pH, and the presence of co-catalysts or oxidizing agents [21]. Advanced oxidation processes using ultraviolet light combined with hydrogen peroxide have proven effective for quinoline degradation in environmental applications [21].
Electrophilic substitution reactions in quinoline derivatives exhibit distinct regioselectivity patterns that are crucial for synthetic planning and structural diversification. The electronic properties of the quinoline ring system, characterized by the electron-deficient pyridine moiety and the electron-rich benzene ring, determine the preferential sites for electrophilic attack [1] [2] [3].
The most commonly observed pattern involves substitution at the carbon-3 position of the quinoline ring, particularly under radical-mediated conditions. When quinolines are treated with molecular iodine in the presence of radical initiators or under photochemical conditions, the carbon-3 position becomes the predominant site of iodination [2] [4]. This regioselectivity arises from the stabilization of the resulting radical intermediate through delocalization into both the pyridine and benzene portions of the quinoline system [3].
Iron-catalyzed iodination using N-iodosuccinimide represents another important pathway for introducing iodine substituents. The use of iron triflimide as a Lewis acid catalyst enables activation of N-iodosuccinimide under mild conditions, facilitating electrophilic aromatic substitution at the carbon-3 position [5]. The enhanced electrophilicity of the iodinating species in the presence of the iron catalyst allows for efficient functionalization even under ambient temperature conditions.
In contrast, classical electrophilic iodination under strongly acidic conditions, such as treatment with molecular iodine in concentrated sulfuric acid at elevated temperatures, predominantly targets the carbon-5 and carbon-8 positions of the quinoline ring [1]. Under these conditions, the quinoline substrate exists primarily as the quinolinium cation, which alters the electronic distribution and directs electrophilic attack to the benzene ring rather than the pyridine portion. The reaction proceeds through direct electrophilic aromatic substitution involving positively charged iodine species attacking the protonated quinoline substrate.
The regioselectivity of electrophilic substitution can be further influenced by the presence of substituents on the quinoline ring. Electron-withdrawing groups generally favor substitution at positions remote from the substituent, while electron-donating groups direct substitution to positions adjacent to the activating group. The hydroxyl group in 7-hydroxyquinoline derivatives acts as a moderate electron-donating substituent, influencing the electronic density distribution and potentially altering the preferred sites of electrophilic attack [6] [7].
Cross-coupling reactions represent the most versatile and widely employed methods for structural diversification of iodinated quinoline derivatives. The high reactivity of the carbon-iodine bond toward oxidative addition with palladium catalysts makes 4-iodo-7-hydroxyquinoline an excellent substrate for various palladium-catalyzed transformations [8] [9] [10].
The Suzuki-Miyaura cross-coupling reaction stands as the most extensively utilized transformation for forming carbon-carbon bonds between iodinated quinolines and organoborane nucleophiles [9] [11] [12]. The reaction typically employs tetrakis(triphenylphosphine)palladium as the catalyst, along with a suitable base such as potassium carbonate or cesium carbonate, in polar aprotic solvents like dimethylformamide or dimethoxyethane. The high reactivity of the iodine substituent allows the reaction to proceed under relatively mild conditions, often at temperatures between 80-120 degrees Celsius [9] [13].
The mechanism of Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to the palladium catalyst, transmetalation of the organoborane to the palladium center, and reductive elimination to form the new carbon-carbon bond. The hydroxyl group present in 7-hydroxyquinoline derivatives can potentially coordinate to the palladium center, influencing the reaction kinetics and regioselectivity [8] [12].
Sonogashira cross-coupling reactions provide access to alkyne-substituted quinoline derivatives through the coupling of 4-iodo-7-hydroxyquinoline with terminal alkynes [14] [15] [16]. The reaction traditionally requires both palladium and copper co-catalysts, along with an amine base, though copper-free variants have been developed for biological applications where copper toxicity is a concern [15]. The reaction proceeds efficiently at room temperature to moderate heating, making it particularly suitable for incorporating sensitive functional groups.
The mechanistic pathway of Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle encompasses oxidative addition of the aryl iodide, coordination of the alkyne, and reductive elimination to form the carbon-carbon bond. The copper cycle facilitates the formation of the copper acetylide intermediate, which undergoes transmetalation with the palladium complex [14] [16].
Heck reactions enable the formation of carbon-carbon bonds between iodinated quinolines and alkenes, providing access to quinoline derivatives bearing vinyl substituents [8] [17]. The reaction requires palladium catalysis and proceeds through carbopalladation of the alkene followed by beta-hydride elimination. The regioselectivity of Heck coupling can be controlled through careful selection of the alkene substrate and reaction conditions.
The reactivity order for cross-coupling reactions follows the established trend: iodide > bromide > chloride > fluoride, reflecting the decreasing strength of the carbon-halogen bond [9] [10]. This reactivity pattern enables selective functionalization in polyhalogenated quinoline substrates, where the iodine substituent can be selectively replaced while leaving other halogen substituents intact for subsequent transformations.
The 7-hydroxyquinoline moiety in 4-iodo-7-hydroxyquinoline provides a bidentate chelating system capable of forming stable complexes with various metal ions through coordination of both the quinoline nitrogen and the phenolic oxygen [18] [19] [20]. This chelation behavior is fundamental to many of the biological activities associated with hydroxyquinoline derivatives and represents a key structural feature for medicinal chemistry applications.
The chelation occurs through the formation of five-membered metallacycles, where the metal ion coordinates simultaneously to the quinoline nitrogen and the deprotonated phenolic oxygen [21] [18]. The stability of these complexes depends on several factors, including the hardness-softness characteristics of the metal ion according to Pearson's Hard-Soft Acid-Base theory, the ionic radius of the metal, and the pH of the solution [21] [22].
Iron coordination represents one of the most biologically relevant chelation interactions for hydroxyquinoline derivatives [18] [23]. The formation of iron-hydroxyquinoline complexes typically occurs in 1:1 or 1:2 metal-to-ligand stoichiometries, with the 1:2 complexes being thermodynamically favored due to the enhanced stability provided by two chelating ligands [22]. The high affinity for iron(III) ions makes these compounds effective iron chelators, with potential applications in treating iron overload disorders.
Copper chelation by hydroxyquinoline derivatives results in the formation of stable square planar or octahedral complexes, depending on the coordination environment and the presence of additional ligands [24] [22]. The copper-hydroxyquinoline complexes exhibit significant biological activity, often related to their ability to generate reactive oxygen species through redox cycling between copper(I) and copper(II) oxidation states.
Zinc coordination typically produces tetrahedral or octahedral complexes with 1:2 metal-to-ligand stoichiometries [25] [19]. The zinc-hydroxyquinoline complexes are particularly relevant for enzyme inhibition applications, as many metalloenzymes contain zinc in their active sites. The ability of hydroxyquinoline derivatives to chelate zinc ions from enzyme active sites represents a key mechanism of action for their biological activities.
The deprotonation characteristics of the phenolic hydroxyl group significantly influence the metal chelation properties [24] [22]. The phenolic proton dissociation constant typically falls in the range of 9-10 for unsubstituted 8-hydroxyquinoline, but this value can be significantly altered by the presence of electron-withdrawing or electron-donating substituents on the quinoline ring. The iodine substituent at the 4-position acts as a mild electron-withdrawing group, potentially lowering the phenolic proton dissociation constant and enhancing the metal chelation ability.
Structural modification of 4-iodo-7-hydroxyquinoline through targeted derivatization represents a powerful approach for optimizing biological activity, improving pharmacokinetic properties, and enhancing selectivity for specific molecular targets [23] [19] [26]. The presence of multiple reactive sites within the molecule provides numerous opportunities for chemical modification.
The iodine substituent at the 4-position serves as an excellent leaving group for various substitution reactions and cross-coupling transformations. This reactivity enables the introduction of diverse aromatic, heteroaromatic, and aliphatic substituents through palladium-catalyzed cross-coupling reactions [8] [9] [10]. The strategic replacement of iodine with electron-donating or electron-withdrawing groups allows for fine-tuning of the electronic properties of the quinoline ring system, directly influencing both metal chelation properties and biological activity.
Functionalization of the 7-hydroxyl group represents another important derivatization strategy. Alkylation of the phenolic hydroxyl group with various alkyl halides can significantly alter the lipophilicity of the molecule, potentially improving membrane permeability and cellular uptake [23] [27]. However, such modifications typically reduce or eliminate the metal chelation ability of the compound, which may be desirable or detrimental depending on the intended biological application.
Acylation of the hydroxyl group provides access to ester derivatives that can function as prodrugs, where the ester bond is hydrolyzed under physiological conditions to regenerate the active phenolic compound [23]. This approach allows for improved stability during storage and transport while maintaining biological activity after administration.
Glycosylation reactions enable the attachment of sugar moieties to the phenolic hydroxyl group, dramatically improving water solubility and potentially altering the pharmacokinetic profile [23]. While glycosylation typically reduces metal chelation ability due to steric hindrance, the improved solubility and bioavailability may compensate for this loss in certain applications.
Mannich reactions at the 7-position adjacent to the hydroxyl group allow for the introduction of aminomethyl substituents, creating derivatives with enhanced biological activity [24] [23]. These Mannich base derivatives often exhibit improved selectivity for multidrug-resistant cancer cell lines, with the amino substituent providing additional sites for further structural modification.
The quinoline nitrogen can be alkylated to form quaternary ammonium salts, which typically exhibit altered biological activity profiles and improved water solubility [28]. However, N-alkylation generally reduces the metal chelation ability of the compound by disrupting the bidentate coordination mode.
Ring substitution at other positions of the quinoline core provides additional opportunities for structural modification. Electrophilic substitution reactions can introduce halogen, nitro, or sulfonic acid groups at various positions, while nucleophilic substitution reactions can introduce amino or alkoxy substituents under appropriate conditions [2] [26] [29].
The systematic exploration of structure-activity relationships through parallel synthesis approaches has revealed that substitution patterns significantly influence biological activity [24] [23] [26]. Generally, electron-withdrawing substituents at the 5-position tend to enhance biological activity, while sterically bulky substituents often reduce activity due to impaired target binding or metal chelation.